molecular formula C26H38O3 B1431195 delta9(11)-Testosterone enanthate CAS No. 119698-27-0

delta9(11)-Testosterone enanthate

Cat. No. B1431195
M. Wt: 398.6 g/mol
InChI Key: YLZQRXWCRVQXTO-QAXGJQJKSA-N
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Description

Delta-9-tetrahydrocannabinol (THC) is a cannabinoid known for its psychoactive effects . Testosterone enanthate is a synthetic form of testosterone, the primary male sex hormone .


Synthesis Analysis

Delta-9-THC can be synthesized from Δ8-THC . The synthesis of testosterone enanthate involves the reaction of testosterone with enanthic acid .


Molecular Structure Analysis

Delta-9-THC and testosterone enanthate have different molecular structures. Delta-9-THC has a complex structure with multiple rings , while testosterone enanthate is a testosterone molecule with an enanthate ester attached .


Chemical Reactions Analysis

Delta-9-THC can undergo various reactions, including oxidation and isomerization . Testosterone enanthate can undergo reactions typical of testosterone, such as reduction and aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structures. For example, delta-9-THC is a lipophilic molecule , and testosterone enanthate is an oil-soluble compound .

Safety And Hazards

Delta-9-THC can have side effects such as anxiety, difficulty thinking, and increased heart rate . Testosterone enanthate can cause side effects like acne, hair loss, and increased risk of heart disease .

Future Directions

Research into cannabinoids like delta-9-THC is ongoing, with potential therapeutic uses being explored . Similarly, testosterone enanthate continues to be studied for its effects on various conditions .

properties

IUPAC Name

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQRXWCRVQXTO-QAXGJQJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta9(11)-Testosterone enanthate

CAS RN

119698-27-0
Record name delta9(11)-Testosterone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119698270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.9(11)-TESTOSTERONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N080585M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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